- Continuous production of 2,5-dimethylphenol, China, , ,
Cas no 95-87-4 (2,5-Dimethylphenol)
2,5-Dimethylphenol structure
2,5-Dimethylphenol
2,5-Dimethylphenol Properties
Names and Identifiers
-
- 2,5-Dimethylphenol
- 2,5-Xylenol
- XYLENOL(2,5-)
- 1,2,5-Xylenol
- 1,4-Dimethyl-2-hydroxybenzene
- 1-Hydroxy-2,5-dimethylbenzene
- 2,5-dimethyl-pheno
- 3,6-Dimethylphenol
- 3,6-Xylenol
- 6-Methyl-m-cresol
- 2,4-DIMORPHOLINO-6-(2-THIENYL)OXADIAZINIUM TETRACHLOROFERRATE
- 2,5-Dimethylbenzeneethanamine
- 2,5-Dimethyl-phenaethylamin
- 2,5-DiMethylphenethy
- 2,5-dimethyl-phenethylamine
- 2,5-Dimethyl-Phenol
- 2,5-DIMETHYLPHENOL (2,5-XYLENOL)
- 2,5-DIMETHYLPHENOL FOR SYNTHESIS
- 2,5-DIMETHYPHENOL
- 2.5-DIMETHYL PHENOL
- p-cumyl phenol
- RARECHEM AL BW 0330
- p-Xylenol
- 2,5-DMP
- 2,5-Dimethylphenol (ACI)
- 2,5-Xylenol (8CI)
- 2-Hydroxy-p-xylene
- NSC 2599
- 2,5-Dimethylphenol ,99%
- Gemfibrozil Imp. A (EP): 2,5-Dimethylphenol (p-Xylenol)
- +Expand
-
- MFCD00002237
- NKTOLZVEWDHZMU-UHFFFAOYSA-N
- 1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
- OC1C(C)=CC=C(C)C=1
- 1099260
Computed Properties
- 122.07300
- 1
- 1
- 0
- 122.073
- 9
- 90.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 9
- 0
- 20.2A^2
Experimental Properties
- 2.00900
- 20.23000
- 10082
- 1.5120
- 1 g/100 mL (60 ºC)
- 212 °C(lit.)
- 75.0 to 77.0 deg-C
- 0.1±0.4 mmHg at 25°C
- 85 ºC
- 3595
- 3.54g/l slightly soluble
- White crystals.
- It is poorly soluble in water and can be miscible with ethanol, chloroform, ether, benzene, etc. It can be dissolved in sodium hydroxide aqueous solution.
- Sensitive to light
- 0.971
2,5-Dimethylphenol Security Information
- GHS05 GHS06 GHS09
- ZE5775000
- 3
- 6.1
- S26-S36/37/39-S45-S61
- II
- R24/25; R34; R51/53
- T N
- UN 2261 6.1/PG 2
- H301,H311,H314,H411
- P273,P280,P305+P351+P338,P310
- dangerous
- The warehouse is ventilated and dried at low temperature, and stored separately from oxidants and food raw materials
- II
- 24/25-34-51/53
- Danger
- Yes
- 1.4%(V)
- 6.1
2,5-Dimethylphenol Customs Data
- 2907199090
-
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,5-Dimethylphenol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Sodium hydroxide Solvents: Water ; 1 min
1.2 Solvents: Water
1.3 Solvents: Diethyl ether ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Solvents: Water
1.3 Solvents: Diethyl ether ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Synthesis of phenols and naphthols by alkali metal hydroxide fusion under microwave irradiationJournal of Chemical Research, 2003, (12), 812-813,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Palladium hydroxide , Aluminum magnesium nickel oxide Solvents: Dimethylacetamide ; 10 h, 1 atm, 150 °C
Reference
- A Ni-Mg-Al layered triple hydroxide-supported Pd catalyst for heterogeneous acceptorless dehydrogenative aromatizationChemical Communications (Cambridge, 2017, 53(38), 5267-5270,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cupric nitrate , Disodium phosphate , Hydrogen peroxide , Monopotassium phosphate Solvents: Acetonitrile , Water
Reference
- Aromatic hydroxylation by a new cupric nitrate-H2O2-phosphate buffer systemOrganic Preparations and Procedures International, 2000, 32(4), 373-376,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: 2-Methyl-8-hydroxyquinoline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 0.1 h, rt; 10 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Copper-catalyzed hydroxylation of aryl halides with tetrabutylammonium hydroxide: synthesis of substituted phenols and alkyl aryl ethersSynthesis, 2010, (24), 4268-4272,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… ; rt
1.2 Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and BenzofuransJournal of the American Chemical Society, 2006, 128(33), 10694-10695,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium stearate , Potassium hydroxide , Sodium hydroxide Catalysts: Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) ; rt → 300 °C; 4 h, 300 °C; 300 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6, 70 °C; 70 °C → 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6, 70 °C; 70 °C → 50 °C
Reference
- Method for preparing 2,5-dimethyl phenol, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 12 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient airRSC Advances, 2014, 4(63), 33164-33167,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride, mixt. with urea Solvents: Water ; 5 min, rt
Reference
- Rapid, Sustainable, and Gram-Scale Synthesis of Phenols Catalyzed by a Biodegradable Deep Eutectic Mixture in WaterAsian Journal of Organic Chemistry, 2013, 2(12), 1040-1043,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium , Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Dimethylformamide , Water ; 30 min, 115 °C
Reference
- Efficient Microwave-Assisted Pd-Catalyzed Hydroxylation of Aryl Chlorides in the Presence of CarbonateOrganic Letters, 2012, 14(14), 3688-3691,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Nitric oxide , Nitrogen dioxide Solvents: Water ; 2 °C
1.2 Reagents: Sulfamic acid
1.3 Reagents: Sulfuric acid Solvents: Toluene , Water ; rt → 80 °C; 2 h, 80 °C; 30 min, 80 °C
1.2 Reagents: Sulfamic acid
1.3 Reagents: Sulfuric acid Solvents: Toluene , Water ; rt → 80 °C; 2 h, 80 °C; 30 min, 80 °C
Reference
- A process for preparing substituted alkyl phenols, India, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 90 s, rt; 3 - 24 h, 23 - 50 °C; 50 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 12 h, 40 °C
1.3 Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 12 h, 40 °C
1.3 Solvents: Water ; pH 7
Reference
- Cyclic peroxide oxidation of aromatic compound production and use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 min, rt; 24 h, 40 °C; 40 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 12 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 12 h, 23 °C
1.3 Solvents: Water ; 23 °C
Reference
- Metal-free oxidation of aromatic carbon-hydrogen bonds through a reverse-rebound mechanismNature (London, 2013, 499(7457), 192-196,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran
Reference
- Reactivity of 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene: nuclear versus benzylic nucleophilic substitutionTetrahedron, 1990, 46(6), 2069-80,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine , Water Catalysts: Phenylsilane , Nickel bromide , [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylacetamide ; 12 h, 120 °C
Reference
- Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal CatalysisOrganic Letters, 2022, 24(51), 9431-9435,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide , Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol , Water ; 15 min, rt
1.2 40 min, rt
1.2 40 min, rt
Reference
- Synthesis of Substituted Phenols via Hydroxylation of Arenes Using Hydrogen Peroxide in the Presence of Hexaphenyloxodiphosphonium TriflateLetters in Organic Chemistry, 2018, 15(10), 878-882,
Synthetic Circuit 20
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
2,5-Dimethylphenol Raw materials
- 2-Iodo-p-xylene
- 2,5-dimethylcyclohexan-1-ol
- 2,5-Dimethylbromobenzene
- 2,5-Dimethylbenzenesulfonic acid
- Benzenesulfonic acid,2,5-dimethyl-, sodium salt (1:1)
- 2,5-Dimethylphenylboronic acid
- Lignin
- 3,6-Dimethoxy-3,6-dimethyl-1,4-cyclohexadiene
- trans-3,6-Dimethoxy-3,6-dimethyl-1,4-cyclohexadiene
- 2-Chloro-1,4-dimethylbenzene
2,5-Dimethylphenol Preparation Products
- Meta-Methylanisole (100-84-5)
- 1-Methyl-2-propylbenzene (1074-17-5)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Ethylphenol (123-07-9)
- Methylnaphthalene (1321-94-4)
- 5-Indanol (1470-94-6)
- 7-Methylbenzofuran (17059-52-8)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Azulene (275-51-4)
- 2,3-Dimethylanisole (2944-49-2)
- 2-butylphenol (3180-09-4)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-methyl-6-propylphenol (3520-52-3)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 2-Methylbenzofuran (4265-25-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Indane (496-11-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2,4,6-Trimethylphenol (527-60-6)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- 4-Propylphenol (645-56-7)
- 1-Phenyl-1-propyne (673-32-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2-Sec-Butylphenol (89-72-5)
- 2-Ethylphenol (90-00-6)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Indene (95-13-6)
2,5-Dimethylphenol Related Literature
-
Tudor Grecu,Rafel Prohens,James F. McCabe,Elliot J. Carrington,James S. Wright,Lee Brammer,Christopher A. Hunter CrystEngComm 2017 19 3592
-
Kohei Imai,Ikuo Nakanishi,Kei Ohkubo,Yusuke Ohba,Takuya Arai,Mirei Mizuno,Shunichi Fukuzumi,Ken-ichiro Matsumoto,Kiyoshi Fukuhara RSC Adv. 2017 7 17968
-
Ying Xu,Zifang Peng,Yuxiao Yu,Dongling Wang,Jianguo Liu,Qi Zhang,Chenguang Wang New J. Chem. 2020 44 5088
-
Arpita Sarkar,Abhisek Brata Ghosh,Namrata Saha,Amit Kumar Dutta,Divesh N. Srivastava,Parimal Paul,Bibhutosh Adhikary Catal. Sci. Technol. 2015 5 4055
-
5. Chitosan and imide-functional Fe3O4 nanoparticles to prepare new xanthene based poly(ether-imide) nanocompositesMeisam Shabanian,Hassan Moghanian,Mahroo Khaleghi,Mohsen Hajibeygi,Hossein Ali Khonakdar,Henri Vahabi RSC Adv. 2016 6 112568
-
Calvin Mukarakate,Michael J. Watson,Jeroen ten Dam,Xavier Baucherel,Sridhar Budhi,Matthew M. Yung,Haoxi Ben,Kristiina Iisa,Robert M. Baldwin,Mark R. Nimlos Green Chem. 2014 16 4891
-
Arpita Sarkar,Abhisek Brata Ghosh,Namrata Saha,Amit Kumar Dutta,Divesh N. Srivastava,Parimal Paul,Bibhutosh Adhikary Catal. Sci. Technol. 2015 5 4055
-
8. 1009. Thermodynamic properties of organic oxygen compounds. Part I. Preparation and physical properties of pure phenol, cresols, and xylenolsR. J. L. Andon,D. P. Biddiscombe,J. D. Cox,R. Handley,D. Harrop,E. F. G. Herington,J. F. Martin J. Chem. Soc. 1960 5246
-
Yuting He,Yuehui Luo,Mingyu Yang,Yanhua Zhang,Minghui Fan,Quanxin Li Catal. Sci. Technol. 2022 12 4524
-
Pascal Diévart,Lyassine Allou,Florent Louis,Stéphane Le Calvé Phys. Chem. Chem. Phys. 2006 8 1714
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Olga E. Eremina,Olesya O. Kapitanova,Mariia V. Ferree,Irina A. Lemesh,Dmitry B. Eremin,Eugene A. Goodilin,Irina A. Veselova Environ. Sci.: Nano 2022 9 964
95-87-4 (2,5-Dimethylphenol) Related Products
- 608-25-3(2-Methylbenzene-1,3-diol)
- 608-43-5(2,3-Dimethylhydroquinone)
- 654-42-2(2,6-Dimethylhydroquinone)
- 700-13-0(Trimethylhydroquinone)
- 95-71-6(2-Methylbenzene-1,4-diol)
- 488-17-5(3-Methylbenzene-1,2-diol)
- 527-60-6(2,4,6-Trimethylphenol)
- 697-82-5(2,3,5-Trimethylphenol)
- 2416-94-6(2,3,6-Trimethylphenol)
- 496-73-1(4-Methylbenzene-1,3-diol)